3-Amino-5-bromo-4-fluorobenzoic acid
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Overview
Description
3-Amino-5-bromo-4-fluorobenzoic acid: is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of benzoic acid, where the benzene ring is substituted with amino, bromo, and fluoro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-4-fluorobenzoic acid typically involves multi-step reactions. One common method includes:
Nitration and Reduction: Starting from 4-bromo-3-fluorobenzoic acid, nitration is performed to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromo group is replaced by various substituents using palladium catalysts.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitrating agents under acidic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Depending on the substituent introduced, products can include various halogenated or nitrated derivatives.
Coupling Products: Products from Suzuki-Miyaura coupling include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-4-fluorobenzoic acid depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceutical research, its mechanism involves interaction with biological targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
2-Amino-5-bromo-4-fluorobenzoic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.
3-Bromo-4-fluorobenzoic acid: Lacks the amino group, making it less versatile in certain reactions.
2-Amino-5-fluorobenzoic acid:
Uniqueness: 3-Amino-5-bromo-4-fluorobenzoic acid is unique due to the combination of amino, bromo, and fluoro groups on the benzene ring, providing a balance of electron-donating and electron-withdrawing effects. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
3-amino-5-bromo-4-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQFRAJMWXKZMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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